6,7-dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core substituted with methoxy groups at positions 6 and 7, and an amino group linked to a phenyl-thiazole moiety at position 3. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 6 and 7 through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Thiazole Moiety: The thiazole moiety is introduced through a nucleophilic substitution reaction, where the amino group of the thiazole derivative reacts with the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the benzofuran and thiazole rings.
Substitution Products: Various substituted benzofuran and thiazole derivatives.
Scientific Research Applications
6,7-Dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the thiazole moiety, making it less complex and potentially less active in certain biological assays.
3-[(4-Phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one: Lacks the methoxy groups, which may affect its solubility and reactivity.
Uniqueness
6,7-Dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one is unique due to the presence of both methoxy groups and the thiazole moiety, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C19H16N2O4S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H16N2O4S/c1-23-14-9-8-12-15(16(14)24-2)18(22)25-17(12)21-19-20-13(10-26-19)11-6-4-3-5-7-11/h3-10,17H,1-2H3,(H,20,21) |
InChI Key |
DSUOYDGRDXFTGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC(=CS3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.